Methyl 4-(benzyloxy)-3-methoxybenzoate is an organic compound with the molecular formula . It belongs to the category of benzoates, which are esters derived from benzoic acid. This compound is characterized by the presence of methoxy and benzyloxy functional groups attached to the benzene ring. Its structural features contribute to its potential applications in various fields, including pharmaceuticals and organic synthesis.
Methyl 4-(benzyloxy)-3-methoxybenzoate can be synthesized from 4-(benzyloxy)-3-methoxybenzoic acid through esterification reactions. It is classified under esters and specifically as a methoxybenzoate due to the presence of methoxy groups in its structure. The compound has been referenced in various chemical databases and is often studied for its synthetic utility and biological properties .
The synthesis of methyl 4-(benzyloxy)-3-methoxybenzoate typically involves the following steps:
The molecular structure of methyl 4-(benzyloxy)-3-methoxybenzoate features:
Methyl 4-(benzyloxy)-3-methoxybenzoate can participate in various chemical reactions:
The mechanism of action for methyl 4-(benzyloxy)-3-methoxybenzoate primarily revolves around its ability to act as an electrophile in reactions due to the electron-donating effects of the methoxy groups. These groups enhance the reactivity of the aromatic system, making it susceptible to electrophilic attack.
Methyl 4-(benzyloxy)-3-methoxybenzoate has several scientific applications:
Methyl 4-(benzyloxy)-3-methoxybenzoate (CAS No. 56441-97-5) is a crystalline organic compound with the molecular formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol. Its systematic IUPAC name, methyl 4-(benzyloxy)-3-methoxybenzoate, reflects its bifunctional ester architecture, comprising a benzoate core modified with methoxy (‑OCH₃) and benzyloxy (‑OCH₂C₆H₅) substituents at the 3- and 4-positions, respectively [3] [7]. Key identifiers include:
Table 1: Fundamental Chemical Descriptors
Property | Value |
---|---|
CAS Registry Number | 56441-97-5 |
Molecular Formula | C₁₆H₁₆O₄ |
Molecular Weight | 272.30 g/mol |
SMILES | O=C(OC)C₁=CC=C(OCC₂=CC=CC=C₂)C(OC)=C₁ |
InChIKey | FPGZHXRPIFVQOL-UHFFFAOYSA-N |
Melting Point | Not reported |
Density | 1.292 g/cm³ (crystal) |
Crystallographic studies reveal its monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 5.2466(7) Å, b = 17.973(2) Å, c = 14.8785(18) Å, and β = 94.018(3)°. The dihedral angle between its two aromatic rings is 85.81(10)°, indicating near-orthogonal orientation. Intermolecular C–H⋯O hydrogen bonds form chains along the b-axis, while C–H⋯π interactions stabilize two-dimensional networks parallel to the (102) plane [2].
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Volume | 1399.6(3) ų |
Z | 4 |
Density (Calculated) | 1.292 Mg/m³ |
R‑factor | 0.045 |
This compound emerged as a critical intermediate in mid-2000s pharmaceutical research, though its initial synthetic routes drew from classical esterification methodologies. Early preparations involved the refluxing of 4-(benzyloxy)-3-methoxybenzoic acid with methanol and catalytic sulfuric acid, achieving esterification over 12 hours. Subsequent neutralization with sodium bicarbonate and dichloromethane extraction yielded the crude product, with recrystallization from ethanol producing colorless block-like crystals [2].
Advancements in crystallization protocols enabled high-purity (>98%) material production, facilitating reliable structural characterization. Single-crystal X-ray diffraction (performed at 293 K with Mo Kα radiation) confirmed its molecular packing and hydrogen-bonding motifs, providing a foundation for understanding its reactivity [2]. Parallel synthetic innovations included alkylation of methyl vanillate with benzyl bromide under phase-transfer conditions or using potassium carbonate in acetone, as demonstrated in structurally related analogs [9]. These methods underscored its role in exploring structure-property relationships in substituted benzoates.
Methyl 4-(benzyloxy)-3-methoxybenzoate serves as a versatile precursor in antineoplastic agent synthesis. Its most documented application is in constructing Cediranib (AZD2171)—a potent vascular endothelial growth factor receptor (VEGFR) inhibitor investigated for lung and breast cancers. The compound’s benzyloxy group acts as a protected phenol, allowing selective deprotection or functionalization at the 4-position while preserving the 3-methoxy and ester groups [2].
Table 3: Pharmaceutical Intermediates Derived from Methyl 4-(Benzyloxy)-3-Methoxybenzoate
Target Molecule | Therapeutic Category | Role of Intermediate |
---|---|---|
Cediranib (AZD2171) | Antineoplastic (VEGFR inhibitor) | Benzyloxy-protected aromatic core |
PBD-based DNA crosslinkers | Antitumor agents | Scaffold for functionalization |
Methyl vanillate derivatives | Hepatoprotective agents | Etherification substrate |
Beyond Cediranib, its structural framework enables access to:
The compound’s commercial availability (≥98% purity) from suppliers like AiFChem and BLD Pharm underscores its industrial relevance [3] [6]. Its synthetic flexibility—amenable to hydrolysis, hydrogenolysis, or nucleophilic displacement—solidifies its role in rational drug design pipelines targeting oncology and metabolic diseases.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: